1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine
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Overview
Description
1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and a dimethylpropan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable amine under controlled conditions. One common method is the reductive amination of 2,5-difluorobenzaldehyde with 2,2-dimethylpropan-1-amine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with fluorine atoms at different positions on the phenyl ring.
1-(2,5-Dichlorophenyl)-2,2-dimethylpropan-1-amine: Similar structure but with chlorine atoms instead of fluorine.
1-(2,5-Dimethoxyphenyl)-2,2-dimethylpropan-1-amine: Similar structure but with methoxy groups instead of fluorine.
Uniqueness
1-(2,5-Difluorophenyl)-2,2-dimethylpropan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H15F2N |
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Molecular Weight |
199.24 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C11H15F2N/c1-11(2,3)10(14)8-6-7(12)4-5-9(8)13/h4-6,10H,14H2,1-3H3 |
InChI Key |
QWNVSXRTZFIEAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=C(C=CC(=C1)F)F)N |
Origin of Product |
United States |
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